molecular formula C21H20N4O2 B2407194 N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1189912-06-8

N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2407194
CAS No.: 1189912-06-8
M. Wt: 360.417
InChI Key: YSZCWSXMZDDDCZ-UHFFFAOYSA-N
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Description

“N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is a compound that has been synthesized by replacing the glutamic acid part of the Pemetrexed drug . It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules .


Synthesis Analysis

The compound has been synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .

Scientific Research Applications

Antiallergic Applications

N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide and similar compounds have been researched for their potential as antiallergic agents. In a study by Menciu et al. (1999), novel antiallergic compounds were developed with variations in the indole substituents and alkanoic chain length. Among these, a specific compound demonstrated significant potency in inhibiting histamine release and cytokine production, indicating a potential application in treating allergic responses (Menciu et al., 1999).

Antimicrobial Activity

Bektaş et al. (2010) synthesized and evaluated a series of biheterocyclic triazole derivatives, including compounds structurally related to this compound, for their antimicrobial properties. The study revealed that certain compounds exhibited varying degrees of growth inhibition effects on gram-positive and gram-negative bacteria (Bektaş et al., 2010).

Hepatitis B Virus Inhibition

Research by Ivashchenko et al. (2019) on similar compounds focused on their potential as inhibitors of the hepatitis B virus (HBV). The study involved the synthesis of a specific compound and evaluated its in vitro nanomolar inhibitory activity against HBV. This suggests possible applications in the development of antiviral drugs for hepatitis B (Ivashchenko et al., 2019).

Antitumor Agents

The synthesis and evaluation of N-aryl(indol-3-yl)glyoxamides as antitumor agents were explored by Marchand et al. (2009). The study demonstrated that specific derivatives, including those structurally similar to this compound, showed promising cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy (Marchand et al., 2009).

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-2-14-7-9-15(10-8-14)11-22-18(26)12-25-13-23-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZCWSXMZDDDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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